molecular formula C7H6Br2FN B13848839 2,3-Dibromo-4-fluoro-6-methylaniline

2,3-Dibromo-4-fluoro-6-methylaniline

Cat. No.: B13848839
M. Wt: 282.94 g/mol
InChI Key: CCINNXIKGJVXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-4-fluoro-6-methylaniline is an organic compound with the molecular formula C7H6Br2FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-fluoro-6-methylaniline typically involves multiple steps. One common method includes the bromination of 4-fluoro-2-methylaniline, followed by further bromination to achieve the desired substitution pattern . The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-fluoro-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield quinones .

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluoro-6-methylaniline involves its interaction with molecular targets through various pathways. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-4-fluoro-6-methylaniline is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6Br2FN

Molecular Weight

282.94 g/mol

IUPAC Name

2,3-dibromo-4-fluoro-6-methylaniline

InChI

InChI=1S/C7H6Br2FN/c1-3-2-4(10)5(8)6(9)7(3)11/h2H,11H2,1H3

InChI Key

CCINNXIKGJVXQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.